Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate
Description
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate (CAS: 1003709-03-2) is a substituted indole derivative featuring an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 7, and an ethyl ester (-COOEt) at position 2 of the indole scaffold. It is primarily used in research and development (R&D) contexts, particularly in medicinal chemistry and drug discovery, due to its structural resemblance to bioactive indole-based molecules . Key identifiers include:
- PubChem CID: 9149
- ZINC ID: ZINC21982368
- InChIKey: MNHXVLHLTHDWBQ-UHFFFAOYSA-N
Properties
CAS No. |
1003709-03-2 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)8-5-6-7(12)3-4-9(14)10(6)13-8/h3-5,13-14H,2,12H2,1H3 |
InChI Key |
MNHXVLHLTHDWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis via Substituted Indole-2-Carboxylates
This route involves using commercially available or readily synthesized indole-2-carboxylate derivatives as starting materials, followed by selective functionalization.
Preparation of Ethyl 5-chloro-1H-indole-2-carboxylate and Friedel-Crafts Acylation
- Starting from commercially available 5-chloro-1H-indole-2-carboxylic acid, protection as ethyl ester is performed.
- Friedel-Crafts acylation introduces substituents at the 3-position, which can be further manipulated.
- Reduction of ketone groups by triethylsilane in trifluoroacetic acid yields alkylated indole esters.
- Subsequent hydrolysis under basic conditions produces key indole-2-carboxylic acids.
Reference: Khurana et al., 2014; Nicolaou et al., 2007
Amination and Hydroxylation
- Amination at the 4-position can be achieved by coupling amines with the indole-2-carboxylic acid derivatives using peptide coupling reagents such as BOP in anhydrous DMF.
- Hydroxylation at the 7-position is introduced either by starting from 7-hydroxyindole derivatives or by post-synthetic modifications.
- Reduction of nitro groups to amino groups can be performed by catalytic hydrogenation or transfer hydrogenation using Raney nickel and hydrazine.
Reference: Chem. Pharm. Bull., 2005; Khurana et al., 2014
Synthesis via Phenylhydrazine and Ketoester Precursors
This approach constructs the indole ring system from substituted phenylhydrazines and ketoesters through cyclization.
Preparation of 5-Bromo-2-methylphenylhydrazine Derivatives and Cyclization
- 5-Bromo-2-methylphenylhydrazine hydrochloride is reacted with ethyl pyruvate or similar ketoesters in the presence of Lewis acids such as anhydrous zinc chloride.
- The molar ratios are critical; for example, ethyl pyruvate-5-bromo-2-methylphenylhydrazone to zinc chloride is approximately 1:1.8–2.2.
- Ethylene glycol is used as solvent in a mass ratio of 1:5 to 1:10 relative to the hydrazone.
- The reaction yields ethyl esters of bromo-substituted indole-2-carboxylates.
Hydrolysis and Functional Group Transformations
- Alkaline hydrolysis of the ester with potassium hydroxide in ethanol at room temperature converts the ester to the corresponding carboxylic acid.
- Post-treatment includes decolorization with activated carbon, acidification with hydrochloric acid, crystallization, filtration, and drying to isolate the product.
- Subsequent substitution reactions can introduce amino and hydroxy groups at desired positions.
Summary of Key Experimental Parameters and Yields
Mechanistic Insights and Reaction Pathways
- The cyclization of phenylhydrazine derivatives with ketoesters proceeds through hydrazone formation, followed by Lewis acid-mediated ring closure to form the indole core.
- Alkaline hydrolysis converts esters to carboxylic acids, facilitating further functionalization.
- Friedel-Crafts acylation selectively introduces acyl groups at the 3-position, which can be reduced to alkyl groups, providing handles for further substitution.
- Amination is typically achieved by reduction of nitro groups or direct coupling with amines using peptide coupling reagents.
- Hydroxylation at the 7-position can be introduced by starting from hydroxy-substituted precursors or via selective demethylation or hydroxylation reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate with key analogs, emphasizing substituent positions and functional groups:
*Similarity scores (0.81–0.93) are calculated based on structural overlap with the target compound using cheminformatics tools .
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- Nitro vs. Amino/Hydroxy Groups: Ethyl 7-nitro-1H-indole-2-carboxylate (CAS 16730-20-4) shares a high structural similarity (0.93) but replaces the 7-OH and 4-NH₂ groups with a nitro (-NO₂) group. Nitro groups are electron-withdrawing, reducing nucleophilicity compared to the electron-donating amino and hydroxyl groups in the target compound. This difference may alter metabolic stability and binding affinity in biological systems .
- Ester vs. Carboxylic Acid : Indole-5-carboxylic acid (CAS 1670-81-1) and indole-6-carboxylic acid (CAS 1670-82-2) lack the ethyl ester, instead featuring free carboxylic acid (-COOH) groups. These analogs exhibit higher melting points (208–210°C and 256–259°C, respectively) due to stronger intermolecular hydrogen bonding, contrasting with the likely lower melting point of the ethyl ester .
Biological Activity
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate, an indole derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of indole derivatives, which are known for their therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been investigated for their various biological properties. They are recognized for their roles in:
- Antiviral activity : Inhibiting viral replication.
- Anticancer properties : Inducing apoptosis in cancer cells.
- Anti-inflammatory effects : Modulating immune responses.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : This compound demonstrates high affinity for multiple biological receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), affecting tryptophan metabolism and the kynurenine pathway, which is crucial in immune modulation .
- Cell Signaling Pathways : It has been shown to influence pathways like MAPK/ERK, which are vital for cell proliferation and differentiation.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Inhibition of cell proliferation |
| A549 (Lung) | 12 | Activation of caspase pathways |
- Anti-inflammatory Properties : this compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiviral Activity : A study investigating its effect on neurotropic alphaviruses found that indole derivatives could inhibit viral replication effectively . The compound showed a significant reduction in viral load in treated cells compared to controls.
- Cancer Research : In a study evaluating its anticancer properties, this compound was found to significantly reduce tumor growth in mouse models when administered at specific dosages . The study reported an increase in survival rates among treated mice.
- Inflammation Models : Research on animal models of inflammation demonstrated that this compound could effectively lower inflammation markers and improve clinical symptoms associated with conditions like arthritis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate?
- Methodology : The compound is synthesized via condensation reactions. For example, analogous indole derivatives are prepared by refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with nucleophiles (e.g., thiazolidinones) in acetic acid with sodium acetate as a catalyst. This method ensures regioselectivity at the indole C3 position .
- Key Considerations : Monitor reaction progress via TLC and purify via recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound?
- Methodology :
- NMR : Analyze chemical shifts for the indole NH (~12 ppm, DMSO-d6), ester carbonyl (~165-170 ppm in ), and hydroxyl/amino protons (broad signals in NMR).
- IR : Confirm hydroxyl (3200-3500 cm) and ester carbonyl (1700-1750 cm) groups.
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Based on structurally similar indole derivatives, follow GHS classifications:
- H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).
- Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents and dispose via certified waste management .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Catalyst Screening : Test alternatives to sodium acetate (e.g., pyrrolidine or DMAP) to enhance reaction efficiency.
- Solvent Effects : Compare acetic acid with polar aprotic solvents (e.g., DMF) under microwave irradiation to reduce reaction time.
- Temperature Control : Use gradient heating (80–120°C) to minimize side reactions like ester hydrolysis .
Q. How can structural ambiguities (e.g., tautomerism or crystallographic disorder) be resolved?
- Methodology :
- X-ray Crystallography : Use SHELX programs for refinement. For disordered regions, apply restraints to occupancy factors and anisotropic displacement parameters.
- DFT Calculations : Compare experimental bond lengths/angles with computational models to validate tautomeric forms (e.g., keto-enol equilibria) .
- Solid-State NMR : Resolve dynamic effects in crystalline phases to confirm hydrogen-bonding networks .
Q. How do contradictory spectral or biological activity data arise, and how can they be addressed?
- Analysis :
- Solvent Polarity : Variations in NMR chemical shifts may stem from solvent-dependent aggregation (e.g., DMSO vs. CDCl3).
- Biological Assays : Inconsistent IC values in cytotoxicity studies may arise from differences in cell lines or assay protocols. Validate using orthogonal methods (e.g., flow cytometry vs. MTT assays).
- Statistical Validation : Apply multivariate analysis to distinguish experimental noise from biologically significant trends .
Q. What strategies are recommended for assessing chronic toxicity in vitro?
- Methodology :
- Cell Models : Use primary hepatocytes or 3D spheroid cultures to simulate long-term exposure.
- Endpoint Assays : Measure oxidative stress markers (ROS, glutathione depletion) and genotoxicity (comet assay, γ-H2AX foci).
- Dose-Response Curves : Establish NOAEL (no-observed-adverse-effect level) using logarithmic dosing (0.1–100 μM) over 14 days .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
